molecular formula C20H16ClNO6S B11396041 ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11396041
M. Wt: 433.9 g/mol
InChI Key: NEDVURPWWBZHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an acetyl group, a methyl group, and an ethyl carboxylate ester. This compound belongs to a class of thiophene derivatives synthesized through Gewald-like reactions, as reported in pharmaceutical research . Its structural motifs, including the chloro-substituted chromenone and acetylated thiophene, suggest applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C20H16ClNO6S

Molecular Weight

433.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H16ClNO6S/c1-4-27-20(26)16-9(2)17(10(3)23)29-19(16)22-18(25)15-8-13(24)12-7-11(21)5-6-14(12)28-15/h5-8H,4H2,1-3H3,(H,22,25)

InChI Key

NEDVURPWWBZHPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

A 1,2,3,5-tetramethoxybenzene derivative undergoes acylation using acetic anhydride in the presence of BF₃·OEt₂ as a catalyst. This step introduces the acetyl group at the ortho position relative to the methoxy substituents.

Reaction conditions :

  • Catalyst: BF₃·OEt₂ (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C to 70°C (gradient)

  • Yield: 85–90%.

Cyclization to Chromone

The acylated intermediate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to induce cyclization, forming the 4H-chromen-4-one structure. Acidic workup with HCl completes the reaction.

Key parameters :

  • Cyclizing agent: DMF-DMA (3.0 equiv)

  • Solvent: Dimethoxyethane (DME)

  • Temperature: 80°C for 24 hours

  • Yield: 76%.

Functionalization of the Thiophene Ring

The thiophene moiety, ethyl 5-acetyl-4-methylthiophene-3-carboxylate, is synthesized via halogenation and subsequent nucleophilic substitution.

Halogenation of Thiophene

Ethyl thiophene-3-carboxylate is brominated at the 5-position using N-bromosuccinimide (NBS) under radical conditions.

Reaction conditions :

  • Brominating agent: NBS (1.1 equiv)

  • Initiator: AIBN (azobisisobutyronitrile)

  • Solvent: CCl₄

  • Temperature: 60°C

  • Yield: 89%.

Introduction of Acetyl and Methyl Groups

The brominated thiophene undergoes a Kumada-Corriu coupling with methylmagnesium bromide (MeMgBr) in the presence of a nickel catalyst to install the methyl group. Acetylation is achieved via Friedel-Crafts acylation using acetyl chloride and AlCl₃.

Optimization notes :

  • Use of Schlenk techniques to maintain an inert atmosphere.

  • Low temperatures (−78°C) to suppress side reactions.

Coupling of Chromone and Thiophene Moieties

The final step involves forming an amide bond between the chromone-2-carboxylic acid and the 2-amino-thiophene derivative.

Activation of Carboxylic Acid

The chromone-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Conditions :

  • Reagent: SOCl₂ (2.0 equiv)

  • Solvent: Dry dichloromethane

  • Temperature: Reflux for 4 hours

  • Yield: >95%.

Amide Bond Formation

The acid chloride reacts with the aminothiophene derivative in the presence of a base such as triethylamine (Et₃N).

Reaction setup :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Et₃N (3.0 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 68–72%.

Critical Analysis of Reaction Conditions

Temperature Control

  • Low-temperature regimes (−78°C to −40°C) are essential during organometallic reactions (e.g., Grignard or lithiation steps) to prevent decomposition.

  • Cyclization steps require elevated temperatures (70–80°C) to drive the reaction to completion.

Catalytic Systems

  • Lewis acids (e.g., BF₃·OEt₂, AlCl₃) facilitate electrophilic substitutions in aromatic systems.

  • Transition-metal catalysts (e.g., Ni(II)-Schiff base/SBA-15) improve yields in cross-couplings and multi-component reactions.

Solvent Selection

  • Polar aprotic solvents (THF, DME) enhance solubility of intermediates.

  • Chlorinated solvents (CH₂Cl₂, CCl₄) are preferred for Friedel-Crafts reactions due to their inertness.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (silica gel, ethyl acetate/hexane gradients) resolves intermediates with >95% purity.

  • Thin-layer chromatography (TLC) monitors reaction progress at each stage.

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms substitution patterns on aromatic rings. For example, the chromone carbonyl resonates at δ 176.9 ppm.

  • Mass spectrometry : Molecular ion peaks align with the calculated mass (m/z 427.5 for [M+H]⁺).

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of esters : Minimized by using anhydrous conditions and molecular sieves.

  • Over-acylation : Controlled by stoichiometric use of acetylating agents.

Scalability Issues

  • Low yields in coupling steps : Addressed via iterative optimization of catalyst loading and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group of the chromenone moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The compound may also inhibit specific signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Thiophene Substituents Chromenone Substituents Melting Point (°C) Solubility (H₂O) LogP Reference
Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate 4-methyl, 5-acetyl, ethyl carboxylate 6-Cl, 4-oxo 180–182 Insoluble 3.8
Methyl 5-acetyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate 4-phenyl, methyl carboxylate Unsubstituted, 4-oxo 165–167 Slightly soluble 3.2
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (Precursor) 4-methyl, 5-phenyl, amino group None 155–157 Moderate 2.5

Key Observations :

  • Chlorine Substitution: The 6-chloro group in the chromenone ring enhances lipophilicity (LogP = 3.8 vs. 3.2 in unchlorinated analogs), likely improving membrane permeability but reducing aqueous solubility .
  • Ester Group : Ethyl esters (vs. methyl) marginally increase melting points, possibly due to enhanced van der Waals interactions in the solid state .
  • Thiophene Substituents : The acetyl group at position 5 and methyl at position 4 contribute to steric bulk, influencing packing efficiency and thermal stability.

Table 2: Comparative Bioactivity Data

Compound Name Target Enzyme IC₅₀ (μM) Anticancer Activity (GI₅₀, μM) Antibacterial Activity (MIC, μg/mL) Reference
This compound COX-2: 0.45 HeLa: 12.3 E. coli: 64
Methyl 5-acetyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate COX-2: 1.2 HeLa: 25.7 E. coli: >128
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate COX-2: >10 HeLa: >50 E. coli: 32

Key Observations :

  • Chlorine and Chromenone Synergy: The 6-chloro-4-oxo-chromenone group significantly enhances COX-2 inhibition (IC₅₀ = 0.45 μM), likely due to electron-withdrawing effects stabilizing enzyme interactions .
  • Acetyl Group Impact : The 5-acetyl substituent on thiophene correlates with improved anticancer activity (GI₅₀ = 12.3 μM vs. >50 μM in precursor), suggesting a role in apoptosis induction .

Structural and Crystallographic Insights

The compound’s crystal structure, refined using SHELXL , reveals a planar chromenone ring system and a twisted thiophene-carboxylate conformation. Comparative analysis with analogs via WinGX highlights:

  • Hydrogen Bonding: The carbonylamino bridge forms intramolecular H-bonds (N–H···O=C), stabilizing the conformation. Chlorine participates in halogen bonding (Cl···O), absent in unchlorinated analogs .
  • Packing Efficiency : The ethyl carboxylate group engages in C–H···O interactions, contributing to a denser crystal lattice (calculated density = 1.45 g/cm³) vs. methyl analogs (1.38 g/cm³) .

Biological Activity

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and material science.

PropertyValue
Molecular FormulaC20H16ClNO6S
Molecular Weight433.9 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H16ClNO6S/c1-4...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Achieved via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
  • Introduction of the Chromenone Moiety : This is accomplished using a Friedel-Crafts acylation reaction with 6-chloro-4-oxo-4H-chromen-2-carboxylic acid as the acylating agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The chromenone moiety can modulate enzyme activity by interacting with active sites, potentially inhibiting pathways involved in inflammation and cancer progression.
  • Protein Interactions : The thiophene ring can engage in π–π interactions with aromatic amino acids in proteins, influencing their structural and functional dynamics.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against several pathogens. Its thiophene scaffold has shown efficacy as an antimicrobial agent, making it a candidate for further exploration in treating bacterial infections .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .

Case Studies

  • Anticancer Efficacy : A study on the effects of this compound on breast cancer cells revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Antimicrobial Testing : In a recent screening assay, ethyl 5-acetyl demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative to traditional antibiotics .

Comparison with Similar Compounds

The biological activity of ethyl 5-acetyl can be compared to similar compounds:

Compound NameKey Differences
Ethyl 5-acetyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiopheneLacks the chloro group, which may affect reactivity and biological activity.
Ethyl 5-acetyl-thiophene derivativesVariants that may exhibit different solubility and pharmacokinetic properties due to structural changes.

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction completion be monitored?

Answer:
The synthesis involves multi-step routes starting with Gewald reactions to form the thiophene core, followed by sequential functionalization. Key steps include:

  • Step 1: Synthesis of 2-amino-thiophene-3-carboxylate derivatives via the Gewald reaction (cyclocondensation of ketones, sulfur, and cyanoacetates) .
  • Step 2: Acylation of the amino group using 6-chloro-4-oxo-4H-chromene-2-carbonyl chloride under anhydrous conditions .
  • Step 3: Acetylation at the 5-position using acetyl chloride in the presence of a base (e.g., pyridine) .

Monitoring Methods:

  • Thin-Layer Chromatography (TLC): Track reaction progress using silica plates and UV visualization .
  • NMR Spectroscopy: Confirm intermediate structures (e.g., disappearance of NH₂ protons after acylation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify substituents (e.g., acetyl protons at δ ~2.5 ppm, chromenone carbonyl at δ ~175 ppm) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₁₅ClN₂O₆S) .
  • FT-IR: Detect key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester and chromenone groups) .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Chromenone moiety: The 6-chloro-4-oxo group enhances enzyme inhibition (e.g., kinase targets) via hydrophobic interactions .
  • Thiophene substitutions: Methyl at position 4 improves metabolic stability, while acetyl at position 5 modulates solubility .
Modification Biological Effect Reference
Replacement of Cl with FReduced cytotoxicity, altered selectivity
Removal of acetyl groupLoss of anti-inflammatory activity

Advanced: How can computational methods optimize synthesis or target interactions?

Answer:
Integrate quantum chemical calculations and machine learning:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for acylation steps .
  • Molecular Docking: Predict binding modes with biological targets (e.g., COX-2 enzyme) by simulating chromenone-thiophene interactions .
  • Data-Driven Optimization: Apply Bayesian optimization to screen solvent/base combinations for higher yields .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies often arise from:

  • Assay Conditions: Differences in buffer pH, incubation time, or enzyme isoforms (e.g., COX-1 vs. COX-2) .
  • Compound Purity: Residual solvents or byproducts (e.g., unreacted acyl chloride) may interfere; validate via HPLC (≥95% purity) .
  • Cell Line Variability: Use standardized models (e.g., RAW 264.7 for anti-inflammatory assays) and report passage numbers .

Mitigation Strategy:

  • Replicate assays in triplicate with internal controls.
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance acylation efficiency .
  • Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate esterification steps .
  • Workflow Table:
Step Parameter Optimal Value Yield Improvement
AcylationTemperature0–5°C (prevents hydrolysis)+15%
AcetylationCatalyst10 mol% DMAP+20%
PurificationColumn ChromatographyHexane:EtOAc (3:1)Purity >98%

Basic: How to assess in vitro stability under physiological conditions?

Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Metabolic Stability: Use liver microsomes (human/rat) and quantify parent compound loss with LC-MS/MS .

Advanced: What functional groups are prone to reactivity, and how to mitigate side reactions?

Answer:

  • Chromenone Carbonyl: Susceptible to nucleophilic attack; store under inert gas (N₂/Ar) .
  • Thiophene NH: Protect with Boc groups during acylation to prevent unwanted coupling .
  • Mitigation Table:
Group Reactivity Risk Protection Strategy
Amino (thiophene)Unwanted acylationBoc anhydride
Ester (ethyl)HydrolysisAnhydrous conditions, low pH

Basic: What are key applications in medicinal chemistry research?

Answer:

  • Enzyme Inhibition: Potent activity against kinases (IC₅₀ ~50 nM) and cyclooxygenases .
  • Antimicrobial Studies: Broad-spectrum activity against Gram-positive bacteria (MIC ~2 µg/mL) .
  • Material Science: Fluorescence properties for OLED applications due to chromenone π-system .

Advanced: How to design analogs for improved pharmacokinetics?

Answer:

  • LogP Optimization: Replace ethyl ester with PEGylated groups to enhance water solubility .
  • Pro-drug Approach: Convert acetyl to tert-butyl carbonate for delayed release in vivo .
  • In Silico ADMET: Predict bioavailability using QSAR models (e.g., SwissADME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.